4-Bromo-1,3-thiazole-2-sulfonamide
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Overview
Description
4-Bromo-1,3-thiazole-2-sulfonamide is a heterocyclic organic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a sulfonamide group at the 2-position
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-bromo-1,3-thiazole-2-sulfonamide, have been found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of Action
For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 24311 , and its predicted boiling point is 426.6±37.0 °C, and its predicted density is 2.073±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is known to be stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-thiazole-2-sulfonamide typically involves the bromination of 1,3-thiazole followed by sulfonamide formation. One common method includes:
Bromination: Starting with 1,3-thiazole, bromine is introduced at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Sulfonamide Formation: The brominated thiazole is then reacted with a sulfonamide precursor, such as chlorosulfonic acid, under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,3-thiazole-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation and reduction reactions modify the sulfonamide group, leading to different sulfoxide or sulfide derivatives.
Scientific Research Applications
4-Bromo-1,3-thiazole-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Comparison with Similar Compounds
4-Chloro-1,3-thiazole-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
4-Methyl-1,3-thiazole-2-sulfonamide: Features a methyl group at the 4-position.
1,3-Thiazole-2-sulfonamide: Lacks the halogen substitution at the 4-position.
Uniqueness: 4-Bromo-1,3-thiazole-2-sulfonamide is unique due to the presence of the bromine atom, which can enhance its reactivity and binding properties compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and materials.
Properties
IUPAC Name |
4-bromo-1,3-thiazole-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O2S2/c4-2-1-9-3(6-2)10(5,7)8/h1H,(H2,5,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHGAHMZDGBLMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)S(=O)(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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